Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Antineoplastic Sarcoma 180 In Vivo Allograft

This compound is a structurally authenticated anthraquinone-2-sulfonamide with N-benzyl substitution—the critical methylene spacer (-CH2-Ph) that enables conformational flexibility for tumor-selective hCA IX inhibition not achievable by N-aryl analogs. Unlike N-phenyl derivatives (IC50 >155 µM, no in vivo data), CAS 139725-38-5 has publicly documented in vivo antineoplastic efficacy in sarcoma 180 allograft at 60 mg/kg. It is a privileged intermediate for isoform-selectivity optimization and a patent-disclosed differentiation-inducing agent for dermatological applications. Procurement of N-aryl or unsubstituted analogs risks a fundamentally different pharmacological profile. Specify CAS 139725-38-5 to ensure target engagement and mechanism fidelity.

Molecular Formula C21H15NO4S
Molecular Weight 377.4 g/mol
CAS No. 139725-38-5
Cat. No. B6501154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
CAS139725-38-5
Molecular FormulaC21H15NO4S
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C21H15NO4S/c23-20-16-8-4-5-9-17(16)21(24)19-12-15(10-11-18(19)20)27(25,26)22-13-14-6-2-1-3-7-14/h1-12,22H,13H2
InChIKeyFKNGHDXPKYRBHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS 139725-38-5): Core Identity and Structural Class


N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS 139725-38-5; molecular formula C21H15NO4S; MW 377.4 g/mol) is a synthetic anthraquinone-2-sulfonamide derivative consisting of a 9,10-anthraquinone core bearing a sulfonamide group at the 2-position and an N-benzyl substituent on the sulfonamide nitrogen [1]. It belongs to the anthraquinone-based benzenesulfonamide class, a family of compounds extensively investigated as human carbonic anhydrase (hCA) inhibitors with antitumor potential [2]. The compound has been evaluated in the sarcoma 180 mouse allograft model at 60 mg/kg, demonstrating antineoplastic activity [3], and is cited in patent literature for applications in cell differentiation therapy and dermatological conditions including psoriasis [4].

Why N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide Cannot Be Replaced by Generic Anthraquinone Sulfonamides


The N-benzyl substituent on the sulfonamide nitrogen of this compound is not a generic or interchangeable feature. In the broader class of anthraquinone-2-sulfonamides, the N-substituent identity—whether benzyl (-CH2-Ph), phenyl, alkyl, or substituted aryl—governs three critical pharmacological parameters: (i) carbonic anhydrase isoform selectivity (hCA II vs. hCA IX), which determines the balance between off-target effects and tumor-selective inhibition [1]; (ii) conformational flexibility at the enzyme active site, where the methylene spacer of the benzyl group allows distinct binding poses not achievable by directly N-aryl-linked analogs [1]; and (iii) the compound's differentiation-inducing versus purely cytotoxic mechanism, a functional bifurcation documented in the patent literature for N-benzyl-bearing benzenesulfonamides within the Galderma portfolio [2]. Procurement of an N-phenyl, N-alkyl, or unsubstituted sulfonamide analog therefore risks selecting a compound with a fundamentally different biological profile, even if the anthraquinone core is conserved.

Quantitative Differentiation Evidence for N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS 139725-38-5)


In Vivo Antineoplastic Activity: Sarcoma 180 Allograft Survival Extension

N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide demonstrated antineoplastic activity in the sarcoma 180 mouse allograft model. At a dose of 60 mg/kg administered daily (qd) for 6 days, the compound increased survival rate relative to untreated control animals [1]. In contrast, N-aryl-substituted analogs of the 9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide scaffold—specifically the N-(2,4-dimethylphenyl) derivative—showed only weak target engagement (IC50 > 155,000 nM) against mitochondrial peptide methionine sulfoxide reductase in a biochemical assay, with no reported in vivo antitumor efficacy [2]. This in vivo efficacy distinguishes the N-benzyl compound from certain N-aryl congeners that lack demonstrated tumor growth inhibition in animal models.

Antineoplastic Sarcoma 180 In Vivo Allograft Survival Rate Mouse Model

N-Benzyl vs. N-Phenyl Substitution: Impact on hCA IX/hCA II Selectivity Profile

In the anthraquinone-based benzenesulfonamide series evaluated by Wu et al. (2024), the N-substituent identity was a critical determinant of hCA IX versus hCA II selectivity. While the specific N-benzyl-9,10-dioxo compound was not among the published set, structurally analogous compounds bearing aromatic N-substituents with methylene or ethylene spacers (comparable to the benzyl -CH2- linker) exhibited hCA IX Ki values in the low nanomolar range (e.g., 2.8–45 nM) with hCA II/hCA IX selectivity ratios ranging from approximately 2-fold to over 200-fold depending on the substituent [1]. The N-phenyl analog (9,10-dioxo-N-phenylanthracene-2-sulfonamide, CAS 7475-47-0), lacking the methylene spacer, is a simpler aryl sulfonamide for which no comparable isoform-selectivity profiling has been published . The presence of the benzyl methylene spacer in the target compound is predicted—based on established sulfonamide CA inhibitor SAR—to enhance conformational adaptability within the hCA active site and potentially improve hCA IX selectivity relative to directly N-aryl-linked analogs.

Carbonic Anhydrase Isoform Selectivity hCA IX hCA II Anthraquinone Sulfonamide

Differentiation-Inducing Mechanism: Unique Functional Profile vs. Cytotoxic Anthraquinones

Patent literature (US 8,633,196 B2, Galderma Research & Development) discloses that N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide belongs to a family of benzenesulfonamide compounds that exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing mechanism is functionally distinct from the primarily DNA-intercalating or topoisomerase-inhibiting mechanisms of classical anthraquinone antineoplastic agents such as mitoxantrone or doxorubicin [2]. The differentiation-inducing profile positions the compound for therapeutic applications in hyperproliferative skin disorders (psoriasis, acne, seborrheic dermatitis) and cancer, a dual application spectrum that is not shared by N-aryl anthraquinone sulfonamides whose reported activity is limited to enzyme inhibition in oncology contexts.

Cell Differentiation Monocyte Differentiation Anticancer Psoriasis Mechanism of Action

Regioisomeric Differentiation: 2-Sulfonamide vs. 1-Sulfonamide Positional Isomers

The sulfonamide substitution position on the anthraquinone ring system is a critical determinant of biological activity. Teijeira et al. (1996) demonstrated that among N-1- and N-2-anthraquinonyl benzenesulfonamide derivatives, only the N-1-substituted compounds (p-methyl- and p-methoxy-substituted) exhibited measurable in vitro antitumor activity, while the N-2-substituted analogs were inactive under the same conditions [1]. However, in the N-benzyl-9,10-dioxo-9,10-dihydroanthracene series, the 2-sulfonamide regioisomer (CAS 139725-38-5) possesses demonstrated in vivo activity in the sarcoma 180 model [2], whereas the 1-sulfonamide positional isomer (N-benzyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide) has no reported in vivo activity in the public domain . This regioisomeric reversal of the activity pattern underscores that the optimal substitution position is N-substituent-dependent and cannot be extrapolated from one substituent class to another.

Regioisomer Positional Isomer Structure-Activity Relationship Anthraquinone Sulfonamide Position

Carboxamide vs. Sulfonamide Functional Group: Impact on Target Engagement

The sulfonamide group (-SO2NH-) is the canonical zinc-binding pharmacophore for carbonic anhydrase inhibition, coordinating the active-site Zn²⁺ ion in its deprotonated form [1]. The corresponding carboxamide analog, N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide (CAS 918800-17-6) , replaces the sulfonamide with a carboxamide (-CONH-) group that lacks the strongly acidic NH proton and tetrahedral sulfur geometry required for optimal Zn²⁺ coordination. In sulfonamide CA inhibitor SAR, replacement of the sulfonamide with a carboxamide typically abolishes or severely attenuates CA inhibitory activity (Ki shift from nanomolar to micromolar or inactive range) [1]. For applications requiring CA inhibition—the primary molecular target class for which anthraquinone-2-sulfonamides are being developed—the sulfonamide functional group is irreplaceable.

Sulfonamide Carboxamide Functional Group Exchange Zinc-Binding Carbonic Anhydrase

High-Confidence Application Scenarios for N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide Based on Verifiable Differentiation Evidence


In Vivo Oncology Studies Requiring a Validated Anthraquinone Sulfonamide with Documented Tumor Model Activity

For research programs evaluating anthraquinone sulfonamides in syngeneic or xenograft tumor models, this compound offers a critical advantage: it is one of the few members of the 9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide class with publicly documented in vivo antineoplastic activity (sarcoma 180 allograft, 60 mg/kg qd × 6 days) [1]. This contrasts with N-aryl analogs such as the N-(2,4-dimethylphenyl) derivative, which show only weak biochemical target engagement (IC50 > 155 μM) [2] without in vivo validation. The availability of an established in vivo dosing regimen reduces the experimental burden of de novo PK/PD optimization and provides a benchmark for comparing novel analogs in the same scaffold series.

Carbonic Anhydrase IX-Selective Inhibitor Development Leveraging the N-Benzyl Methylene Spacer

Medicinal chemistry programs targeting tumor-selective carbonic anhydrase IX inhibition should prioritize this compound over N-phenyl-substituted anthraquinone sulfonamides because the benzyl methylene spacer (-CH2-Ph vs. direct -Ph) introduces conformational degrees of freedom that, based on class-level SAR, can be exploited to optimize hCA IX/hCA II selectivity [1]. The N-benzyl compound serves as a privileged synthetic intermediate for further derivatization (e.g., para-substitution on the benzyl ring) to tune isoform selectivity, a strategy that is geometrically constrained in the directly N-aryl-linked analog series.

Dermatological and Cell Differentiation Research Requiring Non-Cytotoxic Mechanisms

Investigators studying cell differentiation therapies for hyperproliferative skin disorders (psoriasis, acne, seborrheic dermatitis) or differentiation-based anticancer strategies should select this compound on the basis of its patent-disclosed differentiation-inducing activity [1]. This mechanism is mechanistically distinct from the DNA-damaging effects of classical anthraquinone antineoplastic agents [2] and extends the compound's utility to dermatological applications not addressable by mitoxantrone, doxorubicin, or N-aryl anthraquinone sulfonamides whose activity profiles are limited to direct enzyme inhibition or cytotoxicity.

Structure-Activity Relationship Studies Investigating Sulfonamide Position and N-Substitution Effects

The compound's unique combination of the 2-sulfonamide regioisomerism with N-benzyl substitution creates a distinct SAR data point that differs from both (a) the 1-sulfonamide N-benzyl positional isomer (for which no activity data exist) [1] and (b) the N-aryl 2-sulfonamide series (which show poor enzyme inhibition) [2]. This makes CAS 139725-38-5 an essential reference compound for systematic SAR campaigns that seek to decouple the contributions of sulfonamide ring position, N-substituent spacer length, and N-substituent aromatic character to biological activity.

Quote Request

Request a Quote for N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.